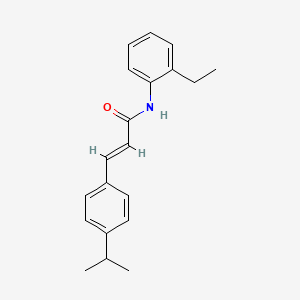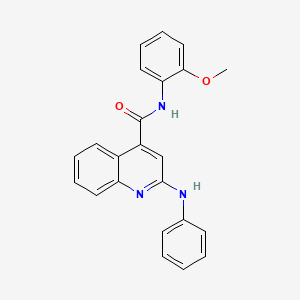![molecular formula C16H26N2O2 B6007337 2-(3-furylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6007337.png)
2-(3-furylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-furylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane is a novel compound with potential applications in scientific research. This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological activities.5]decane.
Mécanisme D'action
The mechanism of action of 2-(3-furylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane is not fully understood. However, it is believed that this compound exerts its biological activity by interfering with the normal functioning of cellular processes, such as DNA replication and protein synthesis.
Biochemical and physiological effects:
2-(3-furylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various bacterial and fungal strains, including Candida albicans and Staphylococcus aureus. Additionally, this compound has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(3-furylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane is its diverse biological activity. This compound has been shown to have antibacterial, antifungal, and anticancer activity, making it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its low yield in the synthesis process, which can make it difficult to obtain large quantities for further study.
Orientations Futures
There are several future directions for the study of 2-(3-furylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane. One potential direction is the development of new antimicrobial agents based on the structure of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, studies are needed to evaluate the in vivo efficacy and safety of this compound in animal models, which will be critical for its further development as a potential drug candidate.
Conclusion:
In conclusion, 2-(3-furylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane is a novel compound with potential applications in scientific research. This compound has been shown to have diverse biological activity, including antibacterial, antifungal, and anticancer activity. However, further studies are needed to fully understand the mechanism of action of this compound and to evaluate its in vivo efficacy and safety. Overall, this compound represents a promising candidate for the development of new drugs with potential applications in a range of therapeutic areas.
Méthodes De Synthèse
The synthesis of 2-(3-furylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane is a multistep process that involves the reaction of furfural with ethylene glycol to form 2-(2-hydroxyethyl)furan. This intermediate is then reacted with 1,5-diaminopentane to form the spirocyclic compound. The overall yield of this synthesis method is around 30%.
Applications De Recherche Scientifique
2-(3-furylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit antifungal and antibacterial activities, making it a promising candidate for the development of new antimicrobial agents. Additionally, this compound has been shown to have anticancer activity, making it a potential lead compound for the development of new anticancer drugs.
Propriétés
IUPAC Name |
2-(furan-3-ylmethyl)-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-19-10-8-17-6-2-4-16(13-17)5-7-18(14-16)11-15-3-9-20-12-15/h3,9,12H,2,4-8,10-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTTXBLGMRQISL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2(C1)CCN(C2)CC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-{3-[(3-chloro-2-methylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B6007255.png)
![3-{3-[4-(diethylamino)phenyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B6007261.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-6-hydroxy-N-methylnicotinamide](/img/structure/B6007270.png)

![5-(2,5-dimethoxyphenyl)-2-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B6007279.png)
![N-(3,4-dichlorophenyl)-2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6007286.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]piperidine](/img/structure/B6007298.png)
![2-{1-(3-methylbutyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6007310.png)
![2-bromo-5-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B6007311.png)
![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B6007316.png)

![3-allyl-5-[3-bromo-4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6007341.png)

![methyl 2-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B6007348.png)